Pyridazin-4-ol hydrobromide
Description
Pyridazin-4-ol hydrobromide is a heterocyclic organic compound comprising a pyridazine core substituted with a hydroxyl group at the 4-position and a hydrobromic acid counterion. Pyridazine derivatives are notable for their electron-deficient aromatic ring, making them valuable intermediates in medicinal chemistry and materials science. While direct structural or pharmacological data on this compound are scarce, evidence suggests its role as a precursor in synthesizing substituted pyridazines and sulfonamide-linked heterocycles . Notably, commercial availability of this compound has been discontinued, limiting experimental applications .
Properties
IUPAC Name |
1H-pyridazin-4-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.BrH/c7-4-1-2-5-6-3-4;/h1-3H,(H,5,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVJIGAUADBSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=CC1=O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Protocol (,):
-
Reactants : Pyridazin-4-ol (1.0 equiv), 33% HBr in acetic acid (1.9 equiv).
-
Conditions : Stir at 90°C for 15 hours under argon.
-
Workup : Cool, filter, and wash with ethyl acetate.
-
Yield : 72% (27.2 g scale).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Reaction Time | 15 hours |
| Solvent | Acetic acid |
| Purity (HPLC) | >95% |
This method is scalable, as demonstrated in a 3.0 kg substrate reaction, yielding 60% product after recrystallization ().
Hydrolysis of 4-Chloropyridazine Derivatives
4-Chloropyridazine intermediates can undergo nucleophilic substitution with HBr to introduce the hydroxyl group and bromide counterion.
Synthetic Pathway (,):
-
Synthesis of 4-Chloropyridazine :
-
Hydrolysis with HBr :
Optimization Insight :
-
Excess HBr (2.0 equiv) improves conversion.
-
Anhydrous conditions minimize side reactions.
Cyclocondensation Followed by Salt Formation
This compound can be synthesized via cyclization of hydrazine derivatives with α,β-unsaturated ketones, followed by HBr treatment.
Case Study (,):
-
Cyclization :
-
React 3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile with methoxylamine hydrochloride in acetic acid.
-
Intermediate : (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18 ).
-
-
Hydrobromide Formation :
Critical Parameters :
| Step | Conditions |
|---|---|
| Cyclization | 50°C, 7 hours |
| Salt Formation | Room temperature, 3 hours |
One-Pot Synthesis from Pyridazinethiones
Pyridazinethiones serve as precursors for hydrobromide salts through oxidative desulfurization.
Method (,):
-
Synthesis of Pyridazinethione :
-
Conversion to Hydrobromide :
Advantages :
-
Avoids isolation of unstable intermediates.
-
Compatible with electron-deficient aryl groups.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Purity (%) | Key Limitation |
|---|---|---|---|---|
| Direct Bromination | 72 | High | >95 | Requires anhydrous HBr |
| Chloropyridazine Hydrolysis | 80 | Moderate | 90 | Multi-step synthesis |
| Cyclocondensation | 72 | Low | 85 | Complex workup |
| Pyridazinethione Route | 60 | High | 88 | Toxicity of P₂S₅ |
Analytical Characterization
Validated spectra for this compound include:
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) requires:
-
Solvent Recovery : Use heptane for precipitation to reduce waste ().
-
Catalyst Recycling : Palladium catalysts in Suzuki couplings (e.g., for boronic acid intermediates) can be reused up to 5 cycles ().
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Pyridazin-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different pyridazine derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various pyridazinone and pyridazine derivatives, which have significant applications in medicinal chemistry and agrochemicals .
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyridazine ring can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions on the pyridazine ring can enhance their efficacy against various pathogens.
Anticancer Properties
Pyridazin-4-ol hydrobromide has been investigated for its anticancer potential. Its derivatives have been shown to interact with specific kinases involved in cancer cell proliferation. For example, a study highlighted the optimization of pyridazinone-based compounds that demonstrated potent inhibitory activity against fatty acid-binding protein 4 (FABP4), which is implicated in cancer progression . The ability to modulate kinase activity positions pyridazin derivatives as promising candidates in cancer therapeutics.
Neurological Applications
The compound has also been explored for its potential in treating neurological disorders. Certain pyridazin derivatives have shown promise as ligands for receptors involved in neuropharmacology, such as M4 muscarinic acetylcholine receptors. These receptors play a critical role in cognitive function and are targets for drugs aimed at treating conditions like Alzheimer's disease . The development of radioligands based on pyridazine structures could facilitate non-invasive imaging of brain receptors in vivo.
Structural Insights and Drug Design
The structural characteristics of this compound contribute significantly to its biological activity. The presence of nitrogen atoms in the ring enhances hydrogen-bonding interactions with biological targets, which is crucial for drug-target recognition . Recent advances in computational chemistry have allowed researchers to utilize molecular docking studies to predict interactions between pyridazine derivatives and their targets, leading to the design of more potent compounds .
Table 1: Summary of Key Studies Involving Pyridazin-4-ol Derivatives
Mechanism of Action
The mechanism of action of pyridazin-4-ol hydrobromide involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes. This inhibition can lead to therapeutic effects such as bronchodilation and anti-inflammatory actions .
Comparison with Similar Compounds
Structural Analogues
Pyridazin-4-ol hydrobromide shares structural motifs with several classes of compounds:
Key Observations :
- Functional Groups : this compound’s hydroxyl group contrasts with sulfonamide (5a) or morphinan (dextromethorphan) moieties, impacting solubility and reactivity.
- Counterion Effects : Hydrobromide salts (e.g., dextromethorphan, galantamine) enhance stability and bioavailability compared to free bases .
Physicochemical Properties
Limited data exist for this compound, but inferences can be drawn:
Biological Activity
Pyridazin-4-ol hydrobromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Overview of this compound
This compound is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 198.01 g/mol.
Biological Activities
1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties. It serves as a precursor for biologically active compounds that exhibit efficacy against various bacterial strains. Studies indicate that derivatives of pyridazinone can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
Research has shown that this compound and its derivatives have anticancer activity. They are investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including ovarian and breast cancers. The mechanism involves the inhibition of fatty acid-binding protein 4 (FABP4), which is implicated in cancer progression .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting certain pro-inflammatory cytokines. For instance, specific derivatives have been shown to reduce interleukin-6 (IL-6) production in stimulated immune cells, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Pyridazinone derivatives are known to inhibit phosphodiesterases, enzymes involved in various physiological processes, leading to therapeutic effects such as bronchodilation and reduced inflammation.
- FABP4 Inhibition : The targeting of FABP4 has been highlighted as a promising strategy for anticancer therapy. Inhibitors derived from pyridazinone structures have shown potent activity against FABP4, with some compounds achieving IC50 values lower than 2 μM .
Case Studies
-
Anticancer Activity Against Ovarian Cancer
A study explored the synthesis and characterization of novel pyridazinone derivatives as FABP4 inhibitors. These compounds were evaluated for their anticancer efficacy in vitro, showing promising results in reducing cell viability and inducing apoptosis in ovarian cancer cell lines . -
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyridazinone derivatives in lipopolysaccharide-stimulated HL-60 cells. Compounds exhibited significant inhibition of IL-β production, indicating potential therapeutic applications for inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Pyridazin-4-ol hydrobromide, and how do reaction conditions influence yield?
this compound can be synthesized via cyclization reactions using hydrazine derivatives. For example, hydrazine hydrate or phenylhydrazine reacts with β-amino-α,γ-dicyanocrotononitrile in 1,4-dioxane and dimethylformamide under reflux conditions . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratios) and reaction duration (3–6 hours). Post-reaction acidification with HCl ensures precipitation of the product.
Q. How can structural characterization of this compound be performed to confirm purity and stability?
Variable-temperature infrared spectroscopy (VT-IR) is critical for analyzing thermal stability. Key absorption bands include C=C stretching vibrations (~1600 cm⁻¹) and CH out-of-plane wagging (~800 cm⁻¹) . For purity validation, HPLC with ≥98% purity thresholds is recommended, using protocols compliant with ICH guidelines (e.g., USP <621>) .
Q. What are the standard analytical methods for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Mobile phases typically combine acetonitrile and phosphate buffer (pH 2.5–3.5) in gradient elution mode. Method validation should include linearity (R² ≥ 0.995), recovery (95–105%), and precision (RSD < 2%) .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate this compound’s neuropharmacological effects?
Preclinical models for neurological applications (e.g., dementia) involve scopolamine hydrobromide-induced cognitive impairment in rodents. Doses (20 mg/kg, i.p.) are administered for 11–27 days, with behavioral assays (e.g., Morris water maze) and biochemical markers (e.g., acetylcholinesterase activity) as endpoints . Group sizes (n = 6–10) and randomization are critical to minimize bias.
Q. What strategies resolve contradictions in solubility and bioavailability data for this compound?
Discrepancies often arise from polymorphic forms or counterion interactions. Use powder X-ray diffraction (PXRD) to identify crystalline phases and dynamic vapor sorption (DVS) to assess hygroscopicity. For bioavailability, conduct pH-solubility profiling (pH 1–7.4) and parallel artificial membrane permeability assays (PAMPA) .
Q. How can impurity profiling be standardized for this compound in compliance with regulatory guidelines?
Follow ICH Q3A/B thresholds for identification (≥0.1%) and qualification (≥0.15%) of impurities. Use hyphenated techniques like LC-MS/MS to detect and quantify degradation products (e.g., hydrolyzed pyridazine derivatives). Reference standards for impurities should match EP/USP monographs .
Q. What experimental controls are essential in evaluating this compound’s enzyme inhibition kinetics?
Include positive controls (e.g., known inhibitors like teneligliptin hydrobromide for DPP-4 assays) and vehicle controls (e.g., saline for solubility studies). Use Lineweaver-Burk plots to determine inhibition constants (Ki) and assess non-competitive vs. competitive mechanisms .
Methodological Notes
- Data Interpretation : Address batch-to-batch variability by repeating experiments across three independent syntheses .
- Ethical Compliance : Adhere to Directive 2010/63/EU for animal studies, including ethical approval and humane endpoints .
- Statistical Rigor : Use SPSS or R for ANOVA with post-hoc Tukey tests; report effect sizes (η²) and confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
